
Edoxaban tosylate
Descripción general
Descripción
DU-176b, también conocido como Edoxaban, es un potente inhibidor directo del Factor Xa, una enzima clave en la cascada de coagulación sanguínea, que se administra por vía oral. Este compuesto se utiliza principalmente como anticoagulante para la prevención y el tratamiento de enfermedades tromboembólicas. El Factor Xa juega un papel crucial en la conversión de protrombina en trombina, que es esencial para la formación de coágulos sanguíneos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de DU-176b implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central a través de una serie de reacciones químicas como la condensación, la ciclización y las modificaciones de los grupos funcionales. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza .
Métodos de Producción Industrial: La producción industrial de DU-176b sigue una ruta sintética similar, pero se escala para satisfacer las demandas comerciales. El proceso implica medidas estrictas de control de calidad para garantizar la consistencia y la seguridad. Las técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas se utilizan para monitorear el proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones: DU-176b experimenta varias reacciones químicas, que incluyen:
Oxidación: DU-176b puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar ciertos grupos funcionales dentro de la molécula.
Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en la estructura central.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como los halógenos y los nucleófilos en condiciones controladas.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de DU-176b con propiedades farmacológicas modificadas. Estos derivados se estudian por sus posibles aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
Clinical Applications
Edoxaban tosylate is indicated for several medical conditions, primarily related to venous thromboembolism (VTE) and atrial fibrillation (AF). The key applications include:
- Treatment of Deep Vein Thrombosis (DVT) : Edoxaban is approved for the treatment of DVT, which is a blood clot that forms in a deep vein, usually in the legs. It is often used after initial therapy with a parenteral anticoagulant for 5 to 10 days .
- Management of Pulmonary Embolism (PE) : It is also indicated for the treatment of PE, where a blood clot travels to the lungs, causing serious complications. Similar to DVT, edoxaban is used after initial anticoagulation therapy .
- Prevention of Stroke and Systemic Embolism in Nonvalvular Atrial Fibrillation : Edoxaban significantly reduces the risk of stroke and systemic embolism in patients with nonvalvular AF, making it a preferred choice over traditional vitamin K antagonists like warfarin .
- Postoperative VTE Prevention : In Japan, edoxaban is approved for preventing VTE following lower-limb orthopedic surgeries such as total knee or hip replacements .
Pharmacological Profile
This compound exhibits several pharmacological advantages:
- Rapid Onset of Action : It reaches peak plasma concentration within 1–2 hours post-administration, allowing for quick therapeutic effects .
- Predictable Pharmacokinetics : Unlike warfarin, edoxaban has a more predictable pharmacokinetic profile, which reduces the need for frequent monitoring .
- Fewer Drug Interactions : Edoxaban has fewer drug-drug and drug-food interactions compared to traditional anticoagulants, enhancing patient compliance and safety .
Innovative Formulations
Recent research has explored novel formulations of this compound:
- Dry Powder Inhaler (DPI) Formulation : A study demonstrated the development of an inhalable formulation aimed at managing pulmonary VTE associated with COVID-19. This formulation showed promising in-vitro anticoagulation effects and could provide an alternative delivery method for patients unable to take oral medications .
Case Studies and Clinical Trials
Several clinical trials have validated the efficacy and safety of this compound:
- Hokusai VTE Trial : This pivotal phase 3 trial compared edoxaban with warfarin in patients with acute symptomatic DVT or PE. The trial demonstrated that edoxaban provided comparable efficacy to warfarin while showing a favorable safety profile, particularly regarding bleeding risks .
- Renal Function Considerations : A study indicated that lower doses (15 mg) of edoxaban may be effective in patients with impaired renal function, suggesting potential dose adjustments based on individual patient profiles .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against traditional anticoagulants:
Medication | Indication | Efficacy | Monitoring Required | Drug Interactions |
---|---|---|---|---|
This compound | DVT, PE, AF | Comparable to warfarin | Minimal | Fewer compared to warfarin |
Warfarin | DVT, PE, AF | Established but variable | Frequent INR monitoring | Numerous |
Rivaroxaban | DVT, PE, AF | Similar efficacy | Minimal | Fewer |
Apixaban | DVT, PE, AF | High efficacy | Minimal | Fewer |
Mecanismo De Acción
DU-176b ejerce sus efectos inhibiendo directamente el Factor Xa, evitando así la conversión de protrombina en trombina. Esta inhibición interrumpe la cascada de coagulación, reduciendo la formación de coágulos sanguíneos. El compuesto exhibe una alta selectividad para el Factor Xa sobre otras proteasas de coagulación, lo que lo convierte en un anticoagulante eficaz con un perfil de seguridad favorable .
Compuestos Similares:
Rivaroxaban: Otro inhibidor directo del Factor Xa con propiedades anticoagulantes similares.
Apixaban: Un inhibidor directo del Factor Xa utilizado para indicaciones clínicas similares.
Fondaparinux: Un inhibidor indirecto del Factor Xa que requiere antitrombina para su actividad.
Unicidad de DU-176b: DU-176b es único debido a su alta biodisponibilidad oral, selectividad para el Factor Xa y un perfil de seguridad favorable. A diferencia de los inhibidores indirectos como Fondaparinux, DU-176b no requiere antitrombina para su actividad, lo que lo hace más eficaz en ciertos escenarios clínicos .
Comparación Con Compuestos Similares
Rivaroxaban: Another direct Factor Xa inhibitor with similar anticoagulant properties.
Apixaban: A direct Factor Xa inhibitor used for similar clinical indications.
Fondaparinux: An indirect Factor Xa inhibitor that requires antithrombin for its activity.
Uniqueness of DU-176b: DU-176b is unique due to its high oral bioavailability, selectivity for Factor Xa, and favorable safety profile. Unlike indirect inhibitors like Fondaparinux, DU-176b does not require antithrombin for its activity, making it more effective in certain clinical scenarios .
Actividad Biológica
Edoxaban tosylate is a direct oral anticoagulant (DOAC) primarily used for the prevention and treatment of thromboembolic disorders, including deep vein thrombosis (DVT) and pulmonary embolism (PE). As a selective inhibitor of factor Xa (FXa), edoxaban exhibits significant biological activity that is critical for its therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
This compound functions as a reversible inhibitor of FXa, disrupting the coagulation cascade. By inhibiting FXa, edoxaban prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation. This mechanism is crucial in managing conditions associated with excessive clotting.
Pharmacodynamics and Inhibition Potency
Inhibition Potency : The inhibitory constants () for edoxaban against various serine proteases are indicative of its selectivity and potency. The following table summarizes the values for edoxaban against key proteases:
Serine Protease | (μM) |
---|---|
Thrombin | 6 |
FXa | 0.561 |
Trypsin | >100 |
Chymotrypsin | >100 |
Plasmin | >100 |
Tissue Plasminogen Activator | >100 |
Human Factor VIIa | >100 |
This data illustrates that edoxaban exhibits significantly higher potency against FXa compared to other serine proteases, confirming its selectivity as an anticoagulant .
Clotting Time Impact
Edoxaban's effect on clotting times has been evaluated across different species. The following table presents the concentrations required to double the clotting time in human plasma:
Clotting Test | CT2 (μM) |
---|---|
Prothrombin Time (PT) | 0.256 |
Activated Partial Thromboplastin Time (APTT) | 0.508 |
Thrombin Time (TT) | 4.95 |
In various animal models, similar increases in clotting times were observed, demonstrating the anticoagulant effect of edoxaban .
Case Studies and Clinical Trials
- Pediatric Efficacy Trial : A Phase 3 trial evaluated the pharmacokinetics and pharmacodynamics of edoxaban in pediatric patients with venous thromboembolism (VTE). The study aimed to determine if edoxaban was non-inferior to standard anticoagulant therapy. Results indicated comparable efficacy with a favorable safety profile, highlighting its potential use in younger populations .
- Post-Warfarin Transition Study : In a study involving healthy subjects transitioning from warfarin to edoxaban, subjects received edoxaban 60 mg after achieving therapeutic INR levels on warfarin. The results showed that edoxaban was safe and well-tolerated, with significant increases in anti-FXa activity observed shortly after administration .
Pharmacokinetics
Edoxaban demonstrates predictable pharmacokinetics characterized by rapid absorption and a half-life conducive to once-daily dosing. Key pharmacokinetic parameters include:
- Peak Plasma Concentration : Achieved approximately 1-2 hours post-dose.
- Half-Life : Approximately 10-14 hours in healthy individuals.
- Protein Binding : High protein binding (>90%), primarily to albumin.
These characteristics facilitate effective management of anticoagulation therapy while minimizing the risk of bleeding complications .
Safety Profile
The safety profile of edoxaban has been extensively studied. Common adverse events include mild bleeding episodes and gastrointestinal disturbances. Notably, severe bleeding is rare but can occur, necessitating monitoring during treatment .
Propiedades
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S.C7H8O3S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;1-6-2-4-7(5-3-6)11(8,9)10/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);2-5H,1H3,(H,8,9,10)/t13-,15-,17+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFZITWZOYXXAW-QXXZOGQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38ClN7O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197399 | |
Record name | Edoxaban tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480449-71-6 | |
Record name | Edoxaban tosylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480449-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Edoxaban tosylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480449716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edoxaban tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EDOXABAN TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32W99UE810 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Edoxaban Tosylate?
A1: this compound is a direct, highly selective Factor Xa inhibitor. [, , ] It directly binds to Factor Xa, blocking its ability to convert prothrombin to thrombin. This ultimately prevents the formation of fibrin clots, reducing the risk of stroke and systemic embolism. [, , ]
Q2: What is the molecular formula and weight of this compound Monohydrate?
A2: The molecular formula of this compound Monohydrate is (C24H31ClN7O4S)(C7H7O3S)(H2O). Its crystal structure has been determined using synchrotron X-ray powder diffraction data and reveals it crystallizes in the space group P21. []
Q3: How stable is this compound under various conditions?
A3: Studies have assessed this compound's stability under acidic, alkaline, neutral, oxidative, and photolytic conditions. [, ] It exhibits degradation in acidic, alkaline, and oxidative environments. [] To improve its solubility and permeability, researchers have explored incorporating it into a self-micro-emulsifying drug delivery system (SMEDDS). []
Q4: What analytical methods are used to quantify this compound?
A4: Several analytical methods have been developed and validated for quantifying this compound, including:
- Reverse-phase high-performance liquid chromatography (RP-HPLC): [, , , ] This method utilizes different mobile phases and detectors depending on the specific application.
- Ultra-performance liquid chromatography (UPLC) coupled with a photodiode array detector (PDA): [] This approach offers high sensitivity and resolution for analyzing this compound.
- UV-Visible Spectrophotometry: [, ] This method is simple, sensitive, and reproducible for this compound estimation.
- High-performance thin-layer chromatography (HPTLC): [] This method is advantageous for its cost-effectiveness and ability to analyze multiple samples simultaneously.
Q5: How are these analytical methods validated?
A5: The validation of analytical methods for this compound follows ICH guidelines, ensuring accuracy, precision, specificity, linearity, robustness, limit of detection (LOD), and limit of quantification (LOQ). [, , , , , , ]
Q6: What impurities are typically found in this compound synthesis?
A6: A key starting material in this compound synthesis can contain seven stereoisomeric impurities. A specific HPLC method has been developed to identify and quantify these isomers, ensuring the drug's purity and safety. []
Q7: What degradation products are formed under oxidative stress?
A7: this compound can undergo degradation under oxidative conditions, leading to the formation of three oxidative degradation products. Liquid chromatography-mass spectrometry (LC-MS) methods have been developed to identify and characterize these degradation products. []
Q8: What is known about the pharmacokinetics of this compound?
A8: While detailed pharmacokinetic data is not included in these research papers, this compound is an orally administered drug. [, ] Its bioavailability is limited by its poor solubility and permeability. [] Developing SMEDDS formulations aims to enhance its oral absorption and bioavailability. []
Q9: What is the efficacy of this compound in preventing venous thromboembolism?
A9: Clinical studies have investigated the efficacy and safety of this compound in preventing venous thromboembolism (VTE), particularly in patients after orthopedic surgery. [] Research has focused on specific patient populations, such as those with impaired renal function, to determine optimal dosing and safety profiles. []
Q10: Are there any known cases of this compound leading to complications?
A10: Case reports have described rare instances of complications potentially associated with this compound use. These include:
- Dural Arteriovenous Fistula: Following cerebral venous sinus thrombosis in a patient with minimal change disease. []
- Severe Portal Vein Thrombosis: During Eltrombopag treatment concomitant splenectomy for immune thrombocytopenia. []
- Postoperative Complication of Acute Appendicitis (Portal Vein Thrombosis): Requiring small intestine resection. []
Q11: What other research is ongoing with this compound?
A11: Ongoing research on this compound includes:
- Improving Solubility and Bioavailability: Development of self-emulsifying drug delivery systems. []
- Understanding Resistance Mechanisms: Investigations into potential resistance development and cross-resistance with other anticoagulants. []
- Identifying Biomarkers: Research into biomarkers that can predict efficacy, monitor treatment response, and identify potential adverse effects. []
- Evaluating Environmental Impact: Assessing ecotoxicological effects and developing strategies to minimize negative environmental impacts. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.